molecular formula C10H21ClN2O3 B3274278 (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride CAS No. 60417-38-1

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Cat. No. B3274278
CAS RN: 60417-38-1
M. Wt: 252.74 g/mol
InChI Key: OVTLRMKNRNPEBY-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, also known as SB-2-APAP-HCl, is a chiral organic compound used in a variety of scientific research applications. It is a common reagent for the synthesis of other organic compounds, and has been studied for its biochemical and physiological effects.

Mechanism of Action

Target of Action

H-Ala-Ala-OtBu . HCl, also known as (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, is an alanine derivative Amino acid derivatives like this are often used in the synthesis of peptides and proteins, suggesting that its targets could be various enzymes or receptors that interact with these biomolecules .

Mode of Action

The exact mode of action of H-Ala-Ala-OtBu It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that H-Ala-Ala-OtBu . HCl may interact with its targets to modulate these physiological processes.

Biochemical Pathways

The specific biochemical pathways affected by H-Ala-Ala-OtBu Given its potential role in influencing anabolic hormone secretion and providing fuel during exercise, it may be involved in pathways related to energy metabolism and muscle protein synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ala-Ala-OtBu It is known that amino acid derivatives can be absorbed and distributed throughout the body, where they can be metabolized and eventually excreted These properties would impact the bioavailability of H-Ala-Ala-OtBu

Result of Action

The molecular and cellular effects of H-Ala-Ala-OtBu Given its potential effects on anabolic hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage, it can be inferred that this compound may have various effects at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Ala-Ala-OtBu Like other amino acid derivatives, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLRMKNRNPEBY-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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